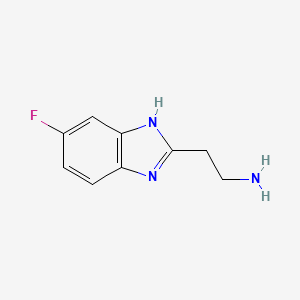

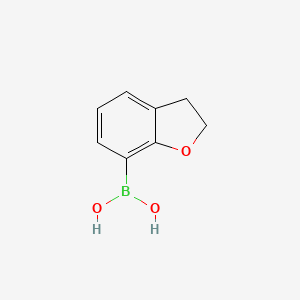

![molecular formula C8H9N5 B1317910 [2-(1H-1,2,4-三唑-1-基)吡啶-3-基]甲胺 CAS No. 950769-01-4](/img/structure/B1317910.png)

[2-(1H-1,2,4-三唑-1-基)吡啶-3-基]甲胺

描述

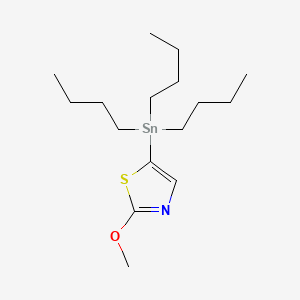

“[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” is a compound that has been studied in the context of its potential anticancer properties . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . The compound is part of a broader class of 1,2,4-triazole derivatives that have been synthesized and evaluated for their anticancer activity against human cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine”, involves several steps . For example, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” and its derivatives have been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” and its derivatives can be complex . For instance, one study reported the synthesis of a product with a yield of 81.6% after drying in vacuo at 40 °C for 24 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” and its derivatives can be determined using various spectroscopic techniques . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .科学研究应用

药物开发中的杂环化合物

三唑衍生物因其广泛的生物活性而受到认可。由于其结构多样性和在药物开发中的重要性,它们已成为一个多世纪以来广泛研究的主题。最近的专利和文献突出了新型三唑的开发,这些三唑具有抗炎、抗菌、抗肿瘤和抗病毒特性,展示了它们在创建新的治疗剂方面的潜力 (Ferreira 等人,2013 年)。

三唑衍生物在合成和催化中的应用

三唑衍生物(如间隔臂吡啶唑)的化学合成和性质已得到彻底审查,强调了它们在形成具有高度对称结构的多核配合物中的作用。这一方面与设计具有特定磁性、光学或结构特征的材料特别相关,展示了三唑基化合物在材料科学中的多功能性 (Gusev 等人,2019 年)。

含三唑杂化物的抗菌活性

耐抗生素菌株(如金黄色葡萄球菌)的出现促进了含三唑杂化物的开发。这些化合物因其发挥双重或多种抗菌作用机制的潜力而受到研究,为对抗耐药性感染提供了有希望的途径 (Li 和 Zhang,2021 年)。

三唑在有机合成和绿色化学中的应用

1,2,3-三唑合成中环保程序的进步突出了三唑在有机合成中的重要性。对生态友好的铜催化的叠氮化物-炔环加成 (CuAAC) 程序的综述强调了三唑在开发新药和其他应用中的作用,符合绿色化学和可持续发展的原则 (de Souza 等人,2019 年)。

安全和危害

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes like aromatase .

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to changes in the function of these targets .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that the presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTWLOCOCZAXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588462 | |

| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine | |

CAS RN |

950769-01-4 | |

| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

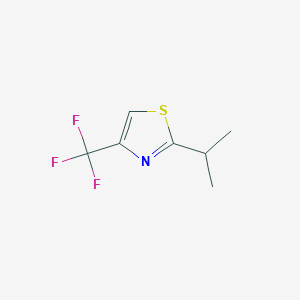

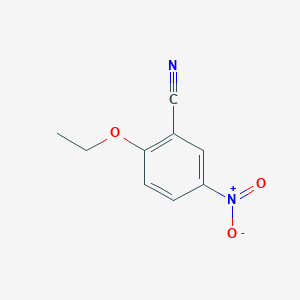

![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)